Cas no 18938-38-0 (1,3-Dioxolane, 2-ethynyl-)

1,3-Dioxolane, 2-ethynyl- 化学的及び物理的性質

名前と識別子

-

- 1,3-Dioxolane, 2-ethynyl-

- propynoic aldehyde ethyleneglycol acetal

- 2-ethynyl-[1,3]dioxolane

- 2-ETHYNYL-1 3-DIOXOLANE

- 2-ethynyl-1,3-dioxolane

- AKOS040767591

- 18938-38-0

- EN300-39914140

- G28772

-

- インチ: InChI=1S/C5H6O2/c1-2-5-6-3-4-7-5/h1,5H,3-4H2

- InChIKey: HNDSRQBMXGQWTD-UHFFFAOYSA-N

- ほほえんだ: C#CC1OCCO1

計算された属性

- せいみつぶんしりょう: 98.03680

- どういたいしつりょう: 98.036779430g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 93.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0

じっけんとくせい

- PSA: 18.46000

- LogP: -0.00750

1,3-Dioxolane, 2-ethynyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR027V3C-5g |

2-ethynyl-1,3-dioxolane |

18938-38-0 | 95% | 5g |

$1616.00 | 2025-03-11 | |

| Aaron | AR027V3C-2.5g |

2-ethynyl-1,3-dioxolane |

18938-38-0 | 95% | 2.5g |

$1101.00 | 2025-02-15 | |

| Aaron | AR027V3C-250mg |

2-ethynyl-1,3-dioxolane |

18938-38-0 | 95% | 250mg |

$240.00 | 2025-02-15 | |

| Aaron | AR027V3C-10g |

2-ethynyl-1,3-dioxolane |

18938-38-0 | 95% | 10g |

$2385.00 | 2023-12-15 | |

| Aaron | AR027V3C-500mg |

2-ethynyl-1,3-dioxolane |

18938-38-0 | 95% | 500mg |

$437.00 | 2025-02-15 | |

| Aaron | AR027V3C-50mg |

2-ethynyl-1,3-dioxolane |

18938-38-0 | 95% | 50mg |

$126.00 | 2025-02-15 | |

| Aaron | AR027V3C-100mg |

2-ethynyl-1,3-dioxolane |

18938-38-0 | 95% | 100mg |

$175.00 | 2025-02-15 | |

| Aaron | AR027V3C-1g |

2-ethynyl-1,3-dioxolane |

18938-38-0 | 95% | 1g |

$573.00 | 2025-02-15 |

1,3-Dioxolane, 2-ethynyl- 関連文献

-

Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512

-

Junfeng Wang,Bin Liu,Xiumin Liu,Matthew J. Panzner,Chrys Wesdemiotis Dalton Trans., 2014,43, 14142-14146

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

1,3-Dioxolane, 2-ethynyl-に関する追加情報

1,3-Dioxolane, 2-ethynyl- (CAS No. 18938-38-0): A Comprehensive Overview

1,3-Dioxolane, 2-ethynyl- (CAS No. 18938-38-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, also known as 2-ethynyl-1,3-dioxolane, is characterized by its unique structural features and reactivity, making it a valuable building block in various chemical applications.

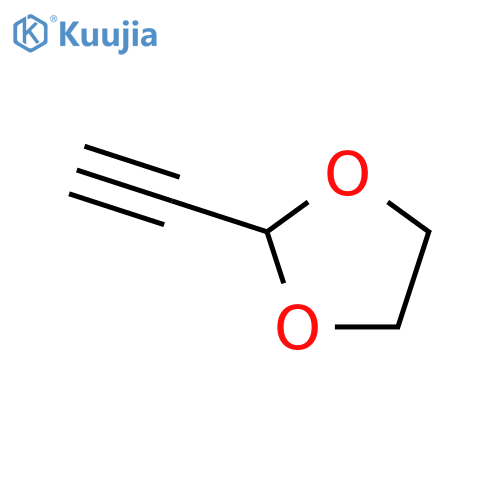

The molecular structure of 2-ethynyl-1,3-dioxolane consists of a five-membered dioxolane ring with an ethynyl group attached to the second carbon atom. The presence of the ethynyl group imparts significant reactivity and versatility to the molecule, enabling it to participate in a wide range of chemical transformations. The dioxolane ring, on the other hand, provides stability and facilitates the formation of complex molecular architectures.

In recent years, 2-ethynyl-1,3-dioxolane has been extensively studied for its potential applications in the synthesis of bioactive molecules and pharmaceuticals. One notable area of research involves the use of this compound as a precursor for the synthesis of alkyne-functionalized carbohydrates. These carbohydrates have shown promise in the development of glycoconjugates for therapeutic and diagnostic purposes. For instance, a study published in the Journal of Organic Chemistry demonstrated that 2-ethynyl-1,3-dioxolane can be efficiently converted into glycoconjugates with high yields and selectivity.

Beyond carbohydrate chemistry, 2-ethynyl-1,3-dioxolane has also found applications in the synthesis of heterocyclic compounds. Heterocycles are a fundamental class of molecules that are widely used in drug discovery and development. The ethynyl group in 2-ethynyl-1,3-dioxolane can undergo cycloaddition reactions with various dienophiles to form diverse heterocyclic frameworks. This property has been exploited in the synthesis of pyrroles, indoles, and benzodiazepines, which are important scaffolds in medicinal chemistry.

The reactivity of 2-ethynyl-1,3-dioxolane extends to its use in click chemistry reactions. Click chemistry is a powerful tool for rapid and efficient synthesis of complex molecules. The ethynyl group in 2-ethynyl-1,3-dioxolane can undergo copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles. This reaction is highly selective and proceeds under mild conditions, making it an attractive method for synthesizing bioconjugates and functional materials.

In addition to its synthetic applications, 2-ethynyl-1,3-dioxolane has been explored for its potential as a ligand in coordination chemistry. Ligands play a crucial role in catalysis and materials science by coordinating with metal centers to form complexes with specific properties. Research has shown that 2-ethynyl-1,3-dioxolane-based ligands can form stable complexes with transition metals such as palladium and platinum. These complexes have been used as catalysts in various organic transformations, including cross-coupling reactions and polymerization processes.

The environmental impact of chemical compounds is an increasingly important consideration in modern chemistry. Studies have shown that 2-ethynyl-1,3-dioxolane exhibits low toxicity and environmental impact when used under controlled conditions. This makes it a preferred choice for green chemistry applications where sustainable and environmentally friendly processes are prioritized.

In conclusion, 1,3-Dioxolane, 2-ethynyl- (CAS No. 18938-38-0) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceutical research, materials science, and coordination chemistry. Its unique structural features and reactivity make it an indispensable tool for chemists working on the development of new materials and bioactive molecules. As research continues to advance in these areas, the importance of 2-ethynyl-1,3-dioxolane is likely to grow further.

18938-38-0 (1,3-Dioxolane, 2-ethynyl-) 関連製品

- 10160-87-9(Propargylaldehyde diethyl acetal)

- 2171375-06-5(3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid)

- 1822471-25-9(Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate)

- 1337758-44-7(4-(azetidin-2-yl)-3-methoxyphenol)

- 1000529-78-1(2-(3-(Difluoromethyl)phenyl)acetonitrile)

- 2247102-25-4(4,6-Dichloro-2-methoxynicotinaldehyde)

- 2228143-97-1(1-(7-chloroquinolin-8-yl)ethane-1,2-diol)

- 929-94-2(Hexadecane-1,16-diamine)

- 2034306-57-3(2,5-dimethyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]furan-3-carboxamide)

- 1891112-64-3((5-chloro-1H-indol-2-yl)methanethiol)